Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-
Overview
Description
Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- is a chemical compound with the molecular formula C10H4ClN3O2. It is known for its unique structure, which includes a chloro and nitro group attached to a phenyl ring, and a methylene bridge connecting to a propanedinitrile moiety. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the presence of reactive groups like the nitro and chloro substituents.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Condensation Reactions: The methylene group can participate in condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea under mild heating conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Condensation: Aldehydes or ketones in the presence of a base like sodium ethoxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-chloro-5-aminophenyl derivatives.
Condensation: Formation of various substituted methylene derivatives.
Scientific Research Applications
Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its reactive functional groups.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential antimicrobial or anticancer effects. The chloro group can participate in nucleophilic substitution reactions, modifying the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with two cyano groups attached to a methylene group.
2-Chloro-5-nitrobenzaldehyde: A precursor in the synthesis of Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]-.
Benzylidenemalononitrile: A compound with a similar methylene bridge but different substituents on the phenyl ring.
Uniqueness
Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- is unique due to the presence of both chloro and nitro groups on the phenyl ring, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(2-chloro-5-nitrophenyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClN3O2/c11-10-2-1-9(14(15)16)4-8(10)3-7(5-12)6-13/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIHYGVNLFPXSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=C(C#N)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354885 | |
Record name | Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3138-22-5 | |
Record name | Propanedinitrile, [(2-chloro-5-nitrophenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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